Cot inhibitor-1

Tpl2 kinase inhibition MAP3K8 enzymatic IC50

Cot inhibitor-1 (compound 28, CAS 915365-57-0) is a 4-anilino-6-aminoquinoline-3-carbonitrile derivative that functions as a selective tumor progression loci-2 (Tpl2, also known as COT or MAP3K8) kinase inhibitor with a reported enzymatic IC50 of 28 nM. The compound demonstrates potent inhibition of TNF-alpha production in human whole blood with an IC50 of 5.7 nM.

Molecular Formula C27H27Cl2FN8
Molecular Weight 553.5 g/mol
CAS No. 915365-57-0
Cat. No. B1589321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCot inhibitor-1
CAS915365-57-0
Molecular FormulaC27H27Cl2FN8
Molecular Weight553.5 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCN2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl
InChIInChI=1S/C27H27Cl2FN8/c28-23-12-19(5-6-25(23)30)34-26-18(14-31)15-33-27-22(26)11-20(13-24(27)29)32-16-21-17-38(36-35-21)10-9-37-7-3-1-2-4-8-37/h5-6,11-13,15,17,32H,1-4,7-10,16H2,(H,33,34)
InChIKeyZWFKJFUFYPOTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cot inhibitor-1 (CAS 915365-57-0): A Selective Tpl2/MAP3K8 Kinase Inhibitor for Inflammation and Immunology Research


Cot inhibitor-1 (compound 28, CAS 915365-57-0) is a 4-anilino-6-aminoquinoline-3-carbonitrile derivative that functions as a selective tumor progression loci-2 (Tpl2, also known as COT or MAP3K8) kinase inhibitor with a reported enzymatic IC50 of 28 nM [1]. The compound demonstrates potent inhibition of TNF-alpha production in human whole blood with an IC50 of 5.7 nM . Tpl2 is a serine/threonine kinase in the MAP3K family positioned upstream of MEK and plays a critical role in LPS-induced TNF-alpha production and other proinflammatory cytokine signaling pathways [2].

Why Cot inhibitor-1 (915365-57-0) Cannot Be Simply Replaced by Other Tpl2 Inhibitors


Substitution of Cot inhibitor-1 with alternative Tpl2 inhibitors presents multiple scientific and practical risks due to substantial differences in potency, selectivity profile, and validated assay performance. While several Tpl2 inhibitors are commercially available, including Cot inhibitor-2 (IC50 = 1.6 nM), Tpl2 Kinase Inhibitor 1 (IC50 = 50 nM), and the naphthyridine-based Tpl2 Kinase Inhibitor (IC50 = 50 nM), these compounds differ markedly in their whole-blood functional potency and selectivity windows . For instance, Cot inhibitor-2 displays a 187.5-fold rightward shift from enzymatic IC50 to whole-blood TNF-alpha IC50 (1.6 nM → 300 nM), whereas Cot inhibitor-1 exhibits an unexpected leftward shift (28 nM → 5.7 nM), indicating fundamentally different cellular behavior that precludes interchangeable use without extensive revalidation . Additionally, the early-generation 4-anilino-6-aminoquinoline-3-carbonitrile leads from which Cot inhibitor-1 was optimized showed poor selectivity for Tpl2 over EGFR kinase; the C-8 chloro substitution and C-6 triazolylmethylamino modifications in Cot inhibitor-1 were specifically engineered to address this selectivity liability [1].

Cot inhibitor-1 (915365-57-0) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Tpl2 Kinase Enzymatic Potency: Cot inhibitor-1 vs. Tpl2 Kinase Inhibitor 1 and Tpl2-2

Cot inhibitor-1 demonstrates approximately 1.8-fold higher enzymatic potency (IC50 = 28 nM) than Tpl2 Kinase Inhibitor 1 (IC50 = 50 nM) and 5.7-fold higher potency than Tpl2-2 (IC50 = 160 nM) [1]. Note that Cot inhibitor-2 exhibits higher enzymatic potency (IC50 = 1.6 nM) than Cot inhibitor-1; however, this increased potency is accompanied by a substantial loss of cellular functional efficiency as detailed in Evidence Item 3 .

Tpl2 kinase inhibition MAP3K8 enzymatic IC50 kinase assay

TNF-alpha Functional Inhibition in Human Whole Blood: Cot inhibitor-1 vs. Cot inhibitor-2

In human whole blood assays, Cot inhibitor-1 inhibits TNF-alpha production with an IC50 of 5.7 nM [1]. In contrast, Cot inhibitor-2 requires an IC50 of 300 nM (0.3 μM) to achieve comparable inhibition in the same assay system . This represents a 52.6-fold functional advantage for Cot inhibitor-1 in whole blood despite Cot inhibitor-2 being 17.5-fold more potent at the enzymatic level. The cellular-to-enzymatic potency ratio for Cot inhibitor-1 is 0.20 (5.7 nM / 28 nM), indicating enhanced cellular activity relative to enzymatic potency, whereas Cot inhibitor-2 exhibits a ratio of 187.5 (300 nM / 1.6 nM), suggesting substantial barriers to cellular target engagement .

TNF-alpha inhibition human whole blood functional assay inflammatory cytokine

Cellular-to-Enzymatic Potency Ratio: A Unique Pharmacological Signature of Cot inhibitor-1

Cot inhibitor-1 exhibits a cellular-to-enzymatic potency ratio of 0.20 (whole-blood IC50 = 5.7 nM / enzymatic IC50 = 28 nM), indicating that the compound's functional activity in a complex biological matrix exceeds its isolated enzymatic potency [1]. This leftward shift is rare among Tpl2 inhibitors. In comparison, Cot inhibitor-2 exhibits a ratio of 187.5 (300 nM / 1.6 nM), a rightward shift indicating substantial loss of potency in the cellular context . Tpl2 Kinase Inhibitor 1 demonstrates a similar rightward shift, with reported whole-blood TNF-alpha inhibition IC50 of 8.5 μM versus enzymatic IC50 of 50 nM (ratio = 170) .

cellular potency target engagement cell permeability structure-activity relationship

EGFR Selectivity Improvement: Structural Optimization Rationale for Cot inhibitor-1

Early 4-anilino-6-aminoquinoline-3-carbonitrile leads in the Tpl2 inhibitor program exhibited poor selectivity for Tpl2 over EGFR kinase, a significant liability given EGFR's role in normal cellular homeostasis [1]. The optimization program that yielded Cot inhibitor-1 (compound 28) incorporated C-8 chloro substitution and C-6 triazolylmethylamino modifications specifically designed to abrogate EGFR inhibition while maintaining Tpl2 potency. While quantitative kinome-wide selectivity data for Cot inhibitor-1 is not publicly disclosed in primary literature, the structure-activity relationship (SAR) studies demonstrate that C-8 substitution was critical for diminishing EGFR kinase inhibition, and the triazolylmethylamino moiety at C-6 further enhanced Tpl2 selectivity . In contrast, the naphthyridine-based Tpl2 Kinase Inhibitor retains measurable EGFR inhibition (IC50 = 5 μM), representing only a 100-fold selectivity window over its Tpl2 IC50 of 50 nM [2].

kinase selectivity EGFR off-target inhibition structure-based design

Commercial Purity and Quality Control: Vendor-Verified Analytical Specifications

Cot inhibitor-1 is commercially available with certified purity of >99% as verified by HPLC and H-NMR analysis . This high purity specification is consistently maintained across multiple authorized vendors including AbMole (>99%), MedChemExpress (98.45%), and InvivoChem (≥99%) [1]. The compound is supplied with Certificate of Analysis (COA) documentation including HPLC purity verification and NMR structural confirmation. In comparison, several alternative Tpl2 inhibitors are available only at lower purity grades (e.g., Tpl2 Kinase Inhibitor 1 at 99.42%, Tpl2-2 as a research-grade compound without specified purity tier), and some early-generation Tpl2 tool compounds lack comprehensive analytical characterization [2].

compound purity quality control HPLC certificate of analysis

Cot inhibitor-1 (915365-57-0): Evidence-Based Research and Industrial Application Scenarios


Ex Vivo Human Whole Blood TNF-alpha Inhibition Assays

Cot inhibitor-1 is the preferred Tpl2 inhibitor for human whole blood TNF-alpha inhibition studies requiring maximal functional potency at low compound concentrations. With an IC50 of 5.7 nM in this assay system, Cot inhibitor-1 provides 52.6-fold greater functional potency than Cot inhibitor-2 (IC50 = 300 nM) and approximately 1,490-fold greater potency than Tpl2 Kinase Inhibitor 1 (IC50 ≈ 8.5 μM) [1]. This exceptional potency enables complete TNF-alpha suppression at nanomolar concentrations, minimizing vehicle-related artifacts and reducing compound consumption for large-scale screening campaigns. The assay has been validated in LPS-stimulated human whole blood and is directly relevant to inflammatory disease translational research [2].

Cellular Target Engagement Studies in Primary Human Immune Cells

For researchers investigating Tpl2-dependent signaling in primary human monocytes, macrophages, or other immune cells, Cot inhibitor-1's unique cellular-to-enzymatic potency ratio of 0.20 indicates enhanced target engagement in complex biological matrices [1]. This contrasts sharply with Cot inhibitor-2 (ratio = 187.5) and Tpl2 Kinase Inhibitor 1 (ratio ≈ 170), both of which show substantial potency loss in cellular contexts [2]. Cot inhibitor-1 is therefore the optimal tool compound for experiments requiring robust inhibition of Tpl2-mediated ERK1/2 phosphorylation and downstream cytokine production in primary human cells where plasma protein binding and cellular permeability barriers are physiologically relevant.

Tpl2-Specific Pathway Dissection in EGFR-Coexpressing Cell Systems

In cell lines or primary cells that coexpress Tpl2 and EGFR (e.g., certain epithelial cells, keratinocytes, and EGFR-positive cancer lines), the use of non-selective Tpl2 inhibitors risks confounding phenotypic effects from EGFR inhibition. Cot inhibitor-1 was specifically optimized from 4-anilino-6-aminoquinoline-3-carbonitrile leads that exhibited poor Tpl2/EGFR selectivity, with C-8 chloro and C-6 triazolylmethylamino modifications introduced to minimize EGFR inhibition while preserving Tpl2 potency [1]. This structural optimization makes Cot inhibitor-1 the appropriate choice for experiments where unambiguous attribution of phenotypes to Tpl2 (rather than EGFR) is essential, such as in inflammatory signaling studies in EGFR-expressing tissues or combination studies with EGFR-targeted therapeutics [2].

Rheumatoid Arthritis and Inflammatory Bowel Disease Preclinical Model Development

Cot inhibitor-1 has been characterized in the context of Tpl2's established role in LPS-induced TNF-alpha production and other proinflammatory cytokines implicated in rheumatoid arthritis and inflammatory bowel disease [1]. The compound's potent whole-blood TNF-alpha suppression (IC50 = 5.7 nM) provides a strong in vitro foundation for preclinical in vivo model development [2]. While Cot inhibitor-2 has published in vivo pharmacokinetic data (Cmax = 517 ng/mL at 100 mg/kg po in rat, 83% LPS-induced TNF-alpha inhibition at 25 mg/kg) demonstrating oral bioavailability , Cot inhibitor-1's superior ex vivo functional potency may translate to enhanced in vivo efficacy at lower doses, though direct in vivo data for Cot inhibitor-1 remains limited in the published literature . Researchers should note this evidence gap when selecting compounds for in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cot inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.